1-(TRITYLOXY)-3-BUTEN-2-OL
Description
1-(Trityloxy)-3-buten-2-ol is a synthetic organic compound characterized by a trityl (triphenylmethyl) group ether-linked to a secondary alcohol and an adjacent alkene moiety. The trityl group acts as a bulky protecting group, shielding the hydroxyl functionality during multi-step organic syntheses, particularly in carbohydrate and nucleoside chemistry.
Properties
CAS No. |
89543-83-9 |
|---|---|
Molecular Formula |
C23H22O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-trityloxybut-3-en-2-ol |
InChI |
InChI=1S/C23H22O2/c1-2-22(24)18-25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17,22,24H,1,18H2 |
InChI Key |
BXJGLPROAVAGKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(TRITYLOXY)-3-BUTEN-2-OL typically involves the reaction of trityl chloride with 3-buten-2-ol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The general reaction scheme is as follows:
Trityl chloride+3-buten-2-ol→1-(TRITYLOXY)-3-BUTEN-2-OL
Industrial Production Methods: In an industrial setting, the production of 1-(TRITYLOXY)-3-BUTEN-2-OL may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(TRITYLOXY)-3-BUTEN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenol moiety can be reduced to form a saturated alcohol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like NaBH4 (Sodium borohydride) are employed.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products:
Oxidation: Formation of trityl-protected aldehydes or ketones.
Reduction: Formation of trityl-protected saturated alcohols.
Substitution: Formation of various trityl-substituted derivatives.
Scientific Research Applications
1-(TRITYLOXY)-3-BUTEN-2-OL finds applications in several scientific research areas:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(TRITYLOXY)-3-BUTEN-2-OL exerts its effects involves the interaction of the trityl group with various molecular targets. The trityl group provides steric protection, preventing unwanted side reactions during chemical synthesis. The butenol moiety can participate in various chemical transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of a trityl-protected alcohol and a conjugated alkene. Below is a comparative analysis with analogous compounds:
Table 1: Key Comparisons
Key Findings :
Trityl Group Impact : The trityl group in 1-(trityloxy)-3-buten-2-ol significantly enhances stability compared to unprotected analogs like 3-buten-2-ol, which is prone to rapid oxidation or acid-catalyzed dehydration .
Alkene Reactivity : The alkene in 1-(trityloxy)-3-buten-2-ol allows for regioselective reactions (e.g., hydroboration), similar to other alkenes, but the trityl group may sterically influence reaction pathways .
Solubility: Unlike 3-buten-2-ol (polar, water-miscible), the trityl derivative is likely hydrophobic, aligning with the behavior of trityl ethers in nonpolar solvents .
Research Findings and Limitations
- Synthetic Utility : The trityl group’s role in protecting alcohols is well-documented, but specific studies on 1-(trityloxy)-3-buten-2-ol are scarce. Its alkene moiety is theorized to enable cross-metathesis or cycloaddition reactions, though experimental data are lacking .
- Environmental Relevance : While focuses on natural VOC emissions, synthetic trityl-containing compounds like this are unlikely to contribute significantly to atmospheric VOCs due to their low volatility and industrial-scale scarcity .
- Safety Considerations: Analogous trityl ethers (e.g., 1-(hexadecyloxy)-3-(trityloxy)-2-propanol) require precautions against inhalation and skin contact, suggesting similar handling protocols for 1-(trityloxy)-3-buten-2-ol .
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